4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid
Overview
Description
4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid is a compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group and a benzoic acid moiety, making it a valuable scaffold for various chemical and biological studies .
Mechanism of Action
Target of Action
Similar compounds such as pyrazole derivatives have been reported to interact with various targets, including enzymes and receptors .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner.
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, contributing to their diverse pharmacological effects .
Result of Action
Similar compounds have shown diverse pharmacological effects, including antimicrobial, anti-inflammatory, antitumor, and antidiabetic activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
The synthesis of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 5-amino-3-methyl-1H-pyrazole with a suitable benzoic acid derivative. One common method includes the condensation of 5-amino-3-methyl-1H-pyrazole with 4-carboxybenzaldehyde under acidic conditions, followed by oxidation to yield the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Scientific Research Applications
4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes and pigments.
Comparison with Similar Compounds
Similar compounds to 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid include:
5-amino-3-methyl-1-phenylpyrazole: This compound has a phenyl group instead of a benzoic acid moiety and is used in the synthesis of pyrazolo[3,4-b]pyridines.
4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: This compound has a similar structure but features a pyrazolinone ring, which imparts different chemical properties. The uniqueness of this compound lies in its combination of an aminopyrazole and a benzoic acid moiety, providing a distinct set of reactivity and biological activity.
Properties
IUPAC Name |
4-(5-amino-3-methylpyrazol-1-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-6-10(12)14(13-7)9-4-2-8(3-5-9)11(15)16/h2-6H,12H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNROOKGPZRAQNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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